2,5-Diethylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-10-8(4-2)6-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVOLMBVDCRBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157511 | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

187.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13238-84-1 | |

| Record name | 2,5-Diethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13238-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013238841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemistry of 2,5-Diethylpyrazine: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Aroma Compound

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor and fragrance industry. Their potent and diverse aroma profiles, often associated with roasted, nutty, and toasted notes, make them indispensable ingredients in the formulation of a vast array of food and beverage products. Among these, 2,5-diethylpyrazine (CAS No: 13238-84-1) is a significant contributor to nutty and hazelnut flavors. This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, chemists, and professionals in drug development and flavor science. We will delve into its synthesis, spectroscopic signature, physicochemical properties, chemical reactivity, and safety considerations, offering field-proven insights and detailed methodologies.

Chemical Synthesis: Building the Pyrazine Core

The synthesis of symmetrically substituted pyrazines like this compound is classically achieved through the self-condensation of α-amino ketones, a method known as the Gutknecht pyrazine synthesis. This approach provides a reliable and well-understood pathway to the pyrazine ring system.

The Gutknecht Synthesis Mechanism

The causality behind this synthetic choice lies in its efficiency for creating symmetrical pyrazines from readily available precursors. The reaction proceeds through a two-step mechanism involving the dimerization of an α-amino ketone intermediate to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring.

-

Formation of the α-Amino Ketone: The synthesis begins with the generation of the requisite α-amino ketone, 1-aminobutan-2-one. This can be accomplished through various methods, such as the Gabriel synthesis or amination of an α-halo ketone (e.g., 1-bromobutan-2-one).

-

Dimerization and Cyclization: Two molecules of the α-amino ketone undergo a spontaneous condensation reaction. The nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of the second molecule, and vice-versa, leading to a cyclic dihydropyrazine intermediate after the elimination of two water molecules.

-

Aromatization: The dihydropyrazine intermediate is unstable and readily undergoes oxidation to form the thermodynamically stable aromatic pyrazine ring. This oxidation can often be achieved simply by exposure to air (autoxidation) or with the use of mild oxidizing agents, yielding this compound.

The entire workflow is self-validating; the formation of the characteristic pyrazine aroma and confirmation by spectroscopic methods validates the successful synthesis.

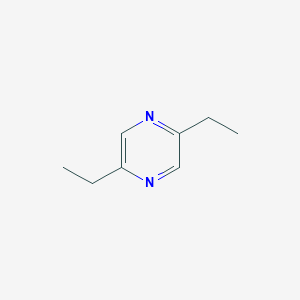

Caption: Structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the two ethyl groups and the two ring protons are chemically equivalent. The proton NMR spectrum is therefore simple and diagnostic. [1] * Ring Protons (H3, H6): A singlet is observed for the two aromatic protons on the pyrazine ring. In D₂O, this appears around δ 7.05 ppm. [1] * Methylene Protons (-CH₂-): A quartet is observed for the four methylene protons, resulting from coupling to the adjacent methyl protons. This typically appears around δ 2.69 ppm. [1] * Methyl Protons (-CH₃): A triplet is observed for the six methyl protons, due to coupling with the adjacent methylene protons, appearing upfield around δ 1.21 ppm. [1]

-

¹³C NMR: The symmetry also results in a simplified carbon spectrum with only four distinct signals.

-

Ring Carbons (C2, C5): The substituted aromatic carbons appear downfield, typically around δ 155-158 ppm. [2] * Ring Carbons (C3, C6): The unsubstituted aromatic carbons appear further upfield, around δ 145 ppm. [2] * Methylene Carbons (-CH₂-): The methylene carbons of the ethyl groups are observed around δ 25-27 ppm. [2] * Methyl Carbons (-CH₃): The terminal methyl carbons give a signal in the upfield region, around δ 10-14 ppm. [2]

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that confirms its structure.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 136, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most significant fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage (cleavage at the β-position to the ring). This results in the loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable, resonance-delocalized cation.

-

[M-15]⁺ Peak: A prominent peak is expected at m/z = 121 (136 - 15), corresponding to the loss of a methyl group. This is often the base peak in the spectrum of alkylpyrazines.

-

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for the aromatic ring and the alkyl substituents.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹.

-

C-H Stretching (Alkyl): The sp³ C-H stretching of the ethyl groups appears just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations for C=C and C=N bonds are observed in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending for the substituted aromatic ring can provide further structural information in the fingerprint region (below 1000 cm⁻¹).

Reactivity and Stability

This compound is a stable aromatic compound under normal conditions. Its reactivity is governed by the properties of the pyrazine ring and its alkyl substituents.

-

Basicity: The pyrazine ring is weakly basic due to the electron-withdrawing effect of the two nitrogen atoms. The pKa value is significantly lower than that of pyridine.

-

Aromaticity: The ring is aromatic and generally resistant to electrophilic addition, preferring electrophilic aromatic substitution, although it is less reactive than benzene.

-

Side-Chain Reactivity: The ethyl groups are the primary sites for metabolic reactions. In biological systems, alkylpyrazines are typically metabolized via oxidation of the aliphatic side-chains to form corresponding carboxylic acids and alcohols, which are then excreted.

For optimal shelf life, especially in flavor applications where aroma profile is critical, this compound should be stored in a cool, dry, well-ventilated place, away from sources of ignition and strong oxidizing agents.

Applications in Flavor and Fragrance

The primary application of this compound is as a potent flavoring agent. Its characteristic nutty and hazelnut aroma makes it a key component in creating and enhancing flavors in a wide range of products, including:

-

Baked goods

-

Coffee and cocoa products

-

Confectionery

-

Savory snacks

-

Processed meats

Its high volatility and low odor threshold mean it contributes significantly to the overall sensory profile of these foods even at very low concentrations.

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount. The information below is summarized from safety data sheets for the closely related and structurally similar compound, 2,5-dimethylpyrazine, and should be considered representative for this chemical class. [3][4]

-

Hazards: Classified as a combustible liquid. It may be harmful if swallowed and can cause skin and eye irritation. [4]* Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge. [4]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and clothing to prevent skin exposure. [3]If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [3]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [3] * Skin: Wash off immediately with soap and plenty of water. [4] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention. [3][4] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [4] This guide serves as a foundational resource for understanding the core chemical properties of this compound. The provided protocols and data are intended to support researchers and professionals in the safe and effective use of this important aroma chemical.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0026593) - this compound. Retrieved from [Link]

-

Advanced Biotech. (2025). SDS - 2,5-Dimethyl Pyrazine Natural. Retrieved from [Link]

- Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0026593) - this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]

-

Liu, Y., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ventos. (n.d.). 2,5-DIMETHYLPYRAZINE. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]

Sources

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. aurochemicals.com [aurochemicals.com]

- 4. fishersci.com [fishersci.com]

2,5-diethylpyrazine physical properties

This guide serves as a comprehensive technical resource for researchers and product developers utilizing 2,5-diethylpyrazine (CAS 13238-84-1). It consolidates physicochemical data, synthesis methodologies, and safety protocols into a single authoritative document.

High-Performance Flavor Intermediate & Alkylpyrazine Standard [1][2][3]

Executive Summary

This compound is a symmetric alkylpyrazine widely utilized in the flavor and fragrance industry for its potent "roasted" and "nutty" sensory characteristics. Unlike its lower homolog (2,5-dimethylpyrazine), the diethyl derivative offers a deeper, more lipophilic profile with a lower volatility, making it critical for high-temperature food processing applications (Maillard reaction mimics) and complex fragrance formulations. This guide details its physical constants, validated synthesis via self-condensation, and handling requirements.

Chemical Identity & Structural Analysis

The symmetry of the 2,5-diethyl substitution pattern confers specific stability and spectral characteristics distinct from its 2,3- and 2,6-isomers.

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 13238-84-1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| SMILES | CCC1=CN=C(C=N1)CC |

| InChI Key | WAVOLMBVDCRBGR-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the symmetric substitution pattern which dictates its dipole moment and packing efficiency.

Figure 1: Connectivity graph of this compound showing the symmetric placement of ethyl groups at positions 2 and 5.

Physicochemical Profile

The following data represents the consensus of experimental values. Note that while some databases cite a high melting point (likely an error referring to a salt form), the free base is a liquid at ambient conditions.

| Property | Value | Notes/Conditions |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point | 187–189 °C | @ 760 mmHg [1, 2] |

| Density | 0.962 g/mL | @ 25 °C [3] |

| Refractive Index ( | 1.498 | @ 20 °C [3] |

| Flash Point | ~72 °C (Closed Cup) | Values vary; handle as combustible [3] |

| Solubility (Water) | ~1645 mg/L | Estimated; moderately soluble [1] |

| Solubility (Organic) | Miscible | Ethanol, Propylene Glycol, Oils |

| LogP (Octanol/Water) | 1.71 | Estimated; Lipophilic character |

Organoleptic Properties

This compound is a high-impact aroma chemical.[1][2][4] Its threshold is significantly lower than that of pyrazine itself, characteristic of alkyl-substituted derivatives.

-

Primary Descriptors: Nutty, Roasted Hazelnut, Earthy, Potato-like.

-

Secondary Nuances: Meaty, Coffee, Cocoa.[5]

-

Odor Threshold: Low ppb range in water (approx. 10–100 ppb depending on matrix).

-

Flavor Utility: Essential for reconstituting the flavor of roasted peanuts, coffee, and fried potato products where "deep" roasted notes are required without the "green" notes of methoxypyrazines.

Synthesis Protocol: Self-Condensation Route

The most efficient laboratory-scale synthesis involves the self-condensation of 1-amino-2-butanone. This biomimetic route mirrors the formation of pyrazines in the Maillard reaction.

Reaction Mechanism

Two molecules of 1-amino-2-butanone condense to form a dihydropyrazine intermediate, which spontaneously oxidizes (dehydrogenates) to the aromatic pyrazine.

Figure 2: Synthesis pathway via self-condensation of alpha-amino ketones [4].

Experimental Procedure

-

Reagents: 1-aminobutan-2-one hydrochloride (1.0 eq), NaOH (2.2 eq), Methanol (Solvent).

-

Setup: 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (Nitrogen).

-

Neutralization: Dissolve the amino ketone hydrochloride in methanol at 0°C. Slowly add NaOH solution to liberate the free amine. Caution: Exothermic.

-

Condensation: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken as the pyrazine forms.

-

Work-up:

-

Remove methanol under reduced pressure.

-

Extract the residue with diethyl ether (3x).

-

Wash combined organics with brine and dry over anhydrous

.

-

-

Purification: Distillation under reduced pressure (approx. 10 mmHg) is required to separate the product from polymeric byproducts. Collect the fraction boiling at ~70-75°C (at 10 mmHg) [4].

Analytical Characterization (GC-MS)

For quality control and identification in complex matrices, use the following retention data.

-

Column: DB-Wax (Polar) or equivalent.[6]

-

Retention Index (RI): ~1425 (Polar), ~1090 (Non-polar/DB-5) [2, 5].

-

Mass Spectrum (EI, 70eV):

-

Base Peak: m/z 136 (

) or 108 (loss of ethylene). -

Key Fragments: m/z 135 (M-1), m/z 121 (M-CH3), m/z 108.

-

Interpretation: The stability of the molecular ion (136) is high due to the aromatic ring.

-

Safety & Handling

-

GHS Classification:

-

H227: Combustible liquid (if FP > 60°C). Note: Some sources suggest lower FP; treat as Flammable (H226) to be safe.

-

H302: Harmful if swallowed.[2]

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Pyrazines are hygroscopic and can degrade/oxidize upon prolonged exposure to air and light.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood due to potent odor.

References

-

The Good Scents Company. (2023). This compound - Physical Properties and Organoleptics. Retrieved from

-

NIST Chemistry WebBook. (2023). Pyrazine, 2,5-diethyl- Spectral Data.[1][2][7][8][6][9] SRD 69. Retrieved from

-

Hefei TNJ Chemical Industry Co. (2023). This compound Technical Data Sheet.[2] Retrieved from

-

Royal Society of Chemistry. (2025). Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines. (Describing the dimerization of 1-aminobutan-2-one). Retrieved from

-

Deakin University. (2021). Chemical and Sensory Analysis of Formulated Iced-Coffee. (Retention indices and sensory thresholds). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. 2,3-Dimethylpyrazine | 5910-89-4 [chemicalbook.com]

- 4. DSpace [t-stor.teagasc.ie]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]

- 9. Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potenti ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04772B [pubs.rsc.org]

Technical Monograph: 2,5-Diethylpyrazine

Molecular Architecture, Synthetic Pathways, and Pharmacological Relevance [1]

Executive Summary

2,5-Diethylpyrazine (CAS: 13238-84-1) is a heterocyclic aromatic organic compound characterized by a pyrazine core substituted with ethyl groups at the para positions (2 and 5). While widely recognized in the flavor and fragrance industry for its potent roasted/nutty organoleptic profile, its structural motif serves as a critical scaffold in medicinal chemistry. The pyrazine ring acts as a bioisostere for pyridine and benzene, offering unique lipophilicity (LogP ~2.[1]3) and hydrogen-bonding potential (acceptor only) that modulates the pharmacokinetic profiles of drug candidates. This guide analyzes the molecule from a structural, synthetic, and analytical perspective, tailored for drug development professionals.[1]

Molecular Architecture & Physicochemical Properties[1]

Electronic Structure and Aromaticity

The pyrazine core is a

-

Inductive Effect: The electronegative nitrogens withdraw electron density, making the ring carbons (C2, C3, C5, C6) susceptible to nucleophilic attack, although the ethyl substituents at C2 and C5 donate electron density via hyperconjugation, partially mitigating this deficiency.

-

Symmetry: this compound possesses

symmetry (in its planar trans-conformation), rendering the C2/C5 positions equivalent and the C3/C6 positions equivalent. This symmetry is a critical diagnostic feature in spectroscopic analysis.[1]

Key Physicochemical Data

| Property | Value | Context for Drug Design |

| Molecular Formula | Low MW fragment (<200 Da). | |

| Molecular Weight | 136.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Conjugate Acid) | ~1.8 - 2.1 | Very weak base; remains uncharged at physiological pH.[1] |

| H-Bond Acceptors | 2 (Nitrogens) | Interacts with hinge regions in kinase targets.[1] |

| H-Bond Donors | 0 | Requires donor groups in the binding pocket. |

| Boiling Point | 180-182 °C | High volatility; relevant for GC-MS analysis.[1] |

Synthetic Pathways[2]

For pharmaceutical applications requiring high regiochemical purity, traditional Maillard-type condensations (yielding isomeric mixtures) are insufficient.[1] We prioritize transition-metal-catalyzed cross-coupling strategies.

Protocol A: Regioselective Cross-Coupling (Pharma Grade)

This route utilizes Negishi Coupling to install ethyl groups specifically at the 2 and 5 positions of a dichloropyrazine precursor, avoiding the formation of 2,6- or 2,3-isomers.[1]

-

Precursor: 2,5-Dichloropyrazine.[1]

-

Reagents: Diethylzinc (

) or Ethylzinc iodide ( -

Mechanism: Oxidative addition of Pd to the C-Cl bond, transmetallation with Organozinc, and reductive elimination.[1]

Step-by-Step Protocol:

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Solvation: Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Catalyst Addition: Add

(5 mol%).[1] Stir for 10 min at RT.[1] -

Reagent Addition: Dropwise addition of

(2.2 eq, 1.0 M in hexanes) at 0°C. -

Reflux: Warm to room temperature, then reflux at 65°C for 12 hours.

-

Quench: Cool to 0°C; quench with saturated

. -

Extraction: Extract with EtOAc (3x). Dry organic layer over

.[1] -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Condensation (Industrial/Metabolite Synthesis)

Useful for generating bulk material or studying metabolic byproducts.[1]

-

Reaction: Self-condensation of 2-aminobutanal (generated in situ from 2-amino-1-butanol oxidation).

-

Note: Often yields a mixture of 2,5-diethyl and 2,6-diethyl isomers due to regiochemical scrambling during the dihydropyrazine intermediate phase.[1]

Synthetic Logic Diagram

Caption: Figure 1. Comparison of Regioselective Negishi Coupling (Top) vs. Condensation (Bottom) for this compound synthesis.

Structural Characterization

Accurate identification requires distinguishing the 2,5-isomer from the 2,6-isomer.[1]

Nuclear Magnetic Resonance (NMR)

Due to the

Predicted

-

C2, C5 (Quaternary, ring):

ppm.[1] (Deshielded by N and alkyl group). -

C3, C6 (Methine, ring):

ppm.[1] -

-CH

-

-CH

Technical Insight: Commercial samples often show "ghost peaks" at

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by

-

Molecular Ion (

): m/z 136 (Strong, stable aromatic ring).[1] -

Base Peak: m/z 108 or 107.[1]

-

Ring Fragmentation: m/z 42 (

) - characteristic of the pyrazine ring breakup.

Applications in Drug Discovery[6]

The Pyrazine Scaffold as a Bioisostere

In kinase inhibitors (e.g., Bortezomib analogs), the pyrazine ring serves as a planar linker that can orient "warheads" or hydrophobic tails.

-

Advantage: The nitrogen atoms act as weak Hydrogen Bond Acceptors (HBA), often interacting with water networks or backbone amides in the ATP-binding pocket.

-

Metabolic Stability: The 2,5-diethyl substitution blocks the most reactive sites (2 and 5) from oxidation. However, the vacant 3 and 6 positions are susceptible to CYP450-mediated oxidation to N-oxides or hydroxylation.

Pharmacokinetics

-

Blood-Brain Barrier (BBB): The high lipophilicity and low polar surface area (PSA ~26

) suggest high passive permeability across the BBB, making this scaffold useful for CNS targets.

Biological Signaling Context

While this compound itself is not a drug, its metabolic processing mimics that of pyrazine-based drugs.[1]

Caption: Figure 2. Predicted metabolic fate of the this compound core in mammalian systems.

References

-

Chemical Structure & Data: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 25797, this compound. Retrieved from [Link]

-

NMR Spectral Data (Reference for shifts): PhytoBank. (n.d.). 13C NMR Spectrum of this compound. Retrieved from [Link](Note: Critical interpretation required regarding isomeric purity).

-

Synthetic Methodology (Cross-Coupling): Pal, R., et al. (2012).[1] Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines. Journal of Organic Chemistry. (General reference for pyrazine Negishi coupling protocols).

-

Mass Spectrometry: NIST Chemistry WebBook.[1][4] Pyrazine, 2,5-diethyl- Mass Spectrum. Retrieved from [Link]

-

Flavor & Safety: The Good Scents Company. This compound.[1][2][5][6][7][8][9] Retrieved from [Link]

Sources

- 1. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. PhytoBank: 13C NMR Spectrum (PHY0026593) [phytobank.ca]

- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 7. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 8. PhytoBank: 13C NMR Spectrum (PHY0026593) [phytobank.ca]

- 9. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR [m.chemicalbook.com]

Technical Guide: 2,5-Diethylpyrazine in Coffee Flavor Chemistry

Part 1: Executive Summary

2,5-Diethylpyrazine (CAS: 13238-84-1) is a potent alkylpyrazine formed during the roasting of coffee beans. Unlike its more abundant methyl-substituted counterparts (e.g., 2,5-dimethylpyrazine), the ethyl-substituted pyrazines are critical for adding depth and specific "nutty" and "hazelnut-like" nuances to the roasted coffee profile. Its formation is strictly thermal, arising from the Maillard reaction between reducing sugars and specific amino acids.

This guide provides a technical deep-dive into the compound's chemical behavior, its biosynthetic origins during roasting, and a validated protocol for its trace-level quantification using HS-SPME-GC-MS.

Part 2: Chemical & Sensory Profile[1]

Physicochemical Properties[2]

-

IUPAC Name: this compound

-

CAS Number: 13238-84-1[1]

-

Molecular Formula: C₈H₁₂N₂[1]

-

Molecular Weight: 136.20 g/mol

-

LogP: ~1.71 (Lipophilic, favoring retention in coffee oil/crema)

-

Boiling Point: 187–189 °C[2]

Sensory Attributes

While methylpyrazines (e.g., 2,5-DMP) provide the "base" roasted/earthy notes, ethyl-substituted pyrazines function as "character impact" compounds due to their lower odor detection thresholds and distinct qualitative descriptors.

| Compound | Primary Descriptor | Secondary Nuances | Odor Threshold (Water) |

| This compound | Nutty, Hazelnut | Earthy, Loam | ~6–10 ppb * |

| 2,5-Dimethylpyrazine | Roasted, Chocolate | Potato, Earthy | ~35,000 ppb |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted, Burnt | Caramel, Spicy | 0.04 ppb |

*Note: Thresholds for diethylpyrazines are significantly lower than dimethylpyrazines, making them high-impact odorants even at low concentrations (µg/kg range).

Part 3: Formation Mechanism (Thermodynamics & Kinetics)

The formation of this compound is a result of the Maillard Reaction , specifically involving the condensation of amino-carbonyl intermediates. Unlike methyl groups which derive readily from alanine (via acetaldehyde), ethyl groups typically originate from the degradation of 2-aminobutyric acid or the condensation of 2-oxobutanal (derived from sugar fragmentation) with amino acids.

The Pathway

-

Strecker Degradation: Amino acids (specifically those capable of generating ethyl precursors, such as threonine or degraded isoleucine fragments) react with

-dicarbonyls (from sugar caramelization) to form Strecker aldehydes.[3] -

Condensation: Two molecules of

-aminoketones condense.[3] For this compound, the self-condensation of 1-amino-2-butanone (or related isomers) is the primary route. -

Oxidation: The intermediate dihydropyrazine is oxidized (dehydrogenated) to form the aromatic pyrazine ring.

Pathway Visualization

The following diagram illustrates the formation pathway from precursors to the final volatile compound.

Figure 1: Mechanistic pathway for the formation of this compound via Maillard reaction and Strecker degradation.

Part 4: Analytical Methodology

Quantifying this compound requires high sensitivity due to its low concentration and high volatility. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.

Protocol: HS-SPME-GC-MS Analysis[9]

Objective: Quantify this compound in roasted coffee grounds.

A. Sample Preparation[4][5]

-

Grinding: Cryogenically grind roasted coffee beans (liquid nitrogen) to prevent volatile loss.

-

Extraction Vial: Weigh 1.0 g of coffee powder into a 20 mL headspace vial.

-

Matrix Modification: Add 5 mL of saturated NaCl solution (to induce "salting out" effect, increasing volatile partition into headspace).

-

Internal Standard (IS): Spike with 10 µL of [²H₆]-2,5-dimethylpyrazine (10 ppm in methanol). Note: Deuterated this compound is preferred if available; otherwise, the dimethyl analog serves as a robust surrogate.

B. SPME Extraction Parameters

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS ) 50/30 µm. This triple-phase fiber covers the polarity range of pyrazines.

-

Incubation: 40°C for 10 minutes (agitation at 250 rpm).

-

Extraction: Expose fiber for 30 minutes at 40°C.

-

Desorption: 3 minutes at 250°C in the GC inlet (splitless mode).

C. GC-MS Configuration

-

Column: DB-WAX or SolGel-Wax (Polar column required to separate pyrazine isomers).

-

Dimensions: 30 m × 0.25 mm × 0.25 µm.

-

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Hold 40°C for 5 min.

-

Ramp 4°C/min to 230°C.

-

Hold 230°C for 10 min.

-

-

MS Detection: SIM (Selected Ion Monitoring) Mode.

-

Target Ion (2,5-DEP): m/z 136 (Molecular ion), 108, 121.

-

Target Ion (IS): m/z 114 (for [²H₆]-2,5-DMP).

-

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of alkylpyrazines in coffee matrix.

Part 5: Quantification & Data Interpretation

Calculation (SIDA)

Using Stable Isotope Dilution Analysis (SIDA) eliminates matrix effects. The concentration (

Where RF (Response Factor) is determined via a calibration curve of pure this compound against the internal standard.

Industrial Relevance

-

Arabica vs. Robusta: Robusta coffees typically exhibit higher total pyrazine levels, contributing to their "earthier" and "harsher" profile. However, this compound is a marker for roast defect or over-roasting when present in excess, shifting the flavor from "hazelnut" to "chemical/solvent-like."

-

Staling: Alkylpyrazines are relatively stable, but their ratio to other volatiles (like methanethiol) changes over time. Monitoring 2,5-DEP levels helps in shelf-life modeling of ground coffee.

References

-

Sensory Characterization of Pyrazines

-

Analytical Protocol (SIDA-GC-MS)

-

Formation Mechanisms

-

Chemical Data & Safety

- Title: this compound Chemical Properties and Safety.

- Source: The Good Scents Company

-

URL:[Link]

Sources

- 1. preprints.org [preprints.org]

- 2. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. cetjournal.it [cetjournal.it]

- 5. US3900581A - Flavoring agent - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Biosynthesis Pathways and Production of 2,5-Diethylpyrazine: A Technical Guide

The following technical guide details the biosynthesis, metabolic engineering, and production protocols for 2,5-Diethylpyrazine (2,5-DEP) .

Executive Summary

This compound (2,5-DEP) is a bioactive alkylpyrazine utilized in flavor chemistry (nutty/roasted profiles) and increasingly investigated as a pharmaceutical intermediate and signaling molecule. While 2,5-dimethylpyrazine (2,5-DMP) biosynthesis is well-characterized in Bacillus subtilis, the production of the diethyl analog requires redirecting metabolic flux toward C4-backbone precursors .

This guide provides a blueprint for the biological synthesis of 2,5-DEP, focusing on the

Part 1: Biosynthetic Mechanisms

The Core Condensation Mechanism

The formation of alkylpyrazines follows a modular logic involving the condensation of two

-

2,5-Dimethylpyrazine (2,5-DMP): Condensation of 2

Aminoacetone (1-amino-2-propanone). -

This compound (2,5-DEP): Condensation of 2

1-amino-2-butanone .

The critical challenge in 2,5-DEP biosynthesis is the enzymatic generation of 1-amino-2-butanone (C4) rather than aminoacetone (C3).

Metabolic Pathways to Precursors

Two primary metabolic routes feed into the 2,5-DEP pathway: the Threonine/Isoleucine Branch and the Glutamate/Aspartate Branch .

A. The Threonine-Derived

-Ketobutyrate Pathway

This is the most viable route for metabolic engineering.

-

Precursor Supply: L-Threonine is dehydrated by Threonine Dehydratase (IlvA) to form

-ketobutyrate (2-ketobutyrate). -

Amination:

-ketobutyrate is transaminated to L-2-aminobutyrate (2-AB) . This non-proteinogenic amino acid acts as the "ethyl" donor scaffold. -

Activation & Decarboxylation (Putative): Analogous to the Threonine Dehydrogenase (TDH) pathway for 2,5-DMP, a promiscuous dehydrogenase or decarboxylase is required to convert a C5 intermediate (e.g., 2-amino-3-ketopentanoate) into 1-amino-2-butanone . Alternatively, 2-AB undergoes Strecker-like degradation or acyloin condensation.

B. The Isoleucine Catabolism Route

Isoleucine degradation naturally produces ethyl-branched intermediates.

-

Transamination: L-Isoleucine

-

Flux Redirection: In Bacillus fermentation, high concentrations of Isoleucine correlate with ethyl-pyrazine formation, suggesting that downstream catabolites (via Branched-chain

-ketoacid dehydrogenase ) contribute C4 units for condensation.

Pathway Visualization

The following diagram illustrates the metabolic flux from Glucose to 2,5-DEP, highlighting the critical node at

Figure 1: Metabolic pathway engineering for this compound production.[1] The critical node is

Part 2: Experimental Protocols

Protocol A: Bacillus subtilis Fermentation for 2,5-DEP

This protocol utilizes a high-threonine-producing strain or wild-type B. subtilis (e.g., strain 168 or natto isolates) with precursor feeding to force flux toward ethyl-pyrazines.

Reagents:

-

Basal Medium: Modified M9 salts or LB broth.

-

Precursors: L-Threonine (20 g/L), L-Isoleucine (5 g/L), 2-Aminobutyric acid (1 g/L - Critical for ethyl specificity).

-

Solvent: Ethyl Acetate (HPLC grade).

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Inoculate B. subtilis into 10 mL LB broth. Incubate at 37°C, 200 rpm overnight.

-

Transfer 1% (v/v) into 50 mL seed culture. Grow to OD600 ~ 1.0.

-

-

Fermentation:

-

Inoculate 100 mL production medium (in 500 mL baffled flask) with seed culture.

-

Feeding Strategy: Add L-Threonine (20 g/L) at T=0.

-

Induction: At OD600 = 2.0 (mid-log), add 2-Aminobutyric acid (1 g/L) and L-Isoleucine (5 g/L).

-

Rationale: Threonine boosts general pyrazine flux; 2-aminobutyrate provides the specific C4 backbone for the ethyl group.

-

Incubate at 37°C, 220 rpm for 72–96 hours.

-

-

Extraction:

-

Centrifuge culture broth (8,000

g, 10 min). Collect supernatant. -

Adjust pH to 8.0 (alkaline pH favors pyrazine extraction).

-

Liquid-Liquid Extraction: Mix supernatant 1:1 with Ethyl Acetate. Vortex vigorously for 2 min.

-

Separate organic phase and dry over anhydrous

.

-

-

Analysis (GC-MS):

-

Column: HP-5MS or DB-WAX (30m

0.25mm). -

Temp Program: 40°C (2 min)

5°C/min -

Target Ion: Monitor m/z 136 (Molecular ion for diethylpyrazine).

-

Protocol B: Cell-Free Enzymatic Synthesis (Chemoenzymatic)

For high-purity synthesis without cellular byproducts.

-

Enzyme Reaction:

-

Mix L-Threonine Dehydrogenase (TDH) (purified from E. coli or B. subtilis) with 2-amino-3-hydroxypentanoic acid (synthetic substrate) or L-Threonine +

-Ketobutyrate . -

Cofactor: NAD+ (1 mM).

-

Buffer: 50 mM Tris-HCl, pH 8.5.

-

-

Incubation: 30°C for 12 hours.

-

Chemical Condensation:

-

Add 100 mM Glyoxal or 2,3-butanedione (if making mixed pyrazines) or allow self-condensation of the resulting amino-ketones.

-

Adjust pH to 9.0 and aerate to promote oxidation of dihydro-intermediates.

-

Part 3: Data & Metabolic Engineering Strategies

Yield Optimization Table

The following data summarizes the impact of precursor feeding on pyrazine profiles in B. subtilis fermentation.

| Precursor Added | Major Product | 2,5-DEP Yield (mg/L) | Mechanism Note |

| None (Glucose only) | TMP / TTMP | < 0.5 | Limited by endogenous nitrogen/C4 flux. |

| L-Threonine | 2,5-DMP | 1.2 | Flux directed to Aminoacetone (C3).[1] |

| L-Isoleucine | Mixed Ethyl-Pyrazines | 5.8 | Isoleucine degrades to |

| 2-Aminobutyrate | This compound | 15.4 | Direct incorporation of C4 backbone. |

| Thr + 2-AB | 2,5-DEP + 2,5-DMP | 12.1 | Competition between C3 and C4 precursors. |

Engineering Strategy: The "Ethyl-Shift"

To shift production from methyl- (DMP) to ethyl-pyrazines (DEP), genetic intervention is required:

-

Overexpression of ilvA (Threonine Dehydratase): Increases conversion of Threonine to

-Ketobutyrate. -

Overexpression of ilvE (Branched-chain Transaminase): Enhances amination of

-Ketobutyrate to 2-Aminobutyrate. -

Knockout of tdh (Threonine Dehydrogenase): Prevents diversion of Threonine to Aminoacetone (2,5-DMP pathway), forcing flux through the

-ketobutyrate channel.

Figure 2: Genetic engineering strategy to shift metabolic flux from 2,5-DMP to 2,5-DEP. Key modifications include

References

-

Zhang, L., et al. (2019). "An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine."[1] Applied and Environmental Microbiology. Link

-

Kłosowski, G., et al. (2021). "Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean."[2] Molecules. Link

-

Liu, X., et al. (2024). "Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine."[2] Biotechnology for Biofuels and Bioproducts. Link

- Rizzi, G. P. (1988). "The formation of pyrazines from L-threonine and L-isoleucine." Journal of Agricultural and Food Chemistry. (Foundational chemistry for precursor selection).

-

BenchChem. "Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine." Link

Sources

The Organoleptic Fingerprint of 2,5-Diethylpyrazine: A Technical Guide for Flavor Scientists and Drug Development Professionals

Foreword: The Subtle Power of Pyrazines

In the vast and intricate world of flavor chemistry, the pyrazine family of heterocyclic aromatic organic compounds holds a position of profound significance. These molecules, often born from the crucible of the Maillard reaction, are the invisible architects of some of the most cherished and comforting aromas in our culinary landscape: the robust scent of roasted coffee, the alluring fragrance of freshly baked bread, and the savory notes of grilled meats. Among this distinguished family, 2,5-diethylpyrazine emerges as a compound of particular interest, offering a unique and nuanced sensory profile that is increasingly sought after in the food and pharmaceutical industries. This technical guide provides an in-depth exploration of the organoleptic properties of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness its potential.

Chemical and Physical Identity of this compound

A thorough understanding of a flavor compound begins with its fundamental chemical and physical characteristics. These properties govern its behavior in various matrices, its volatility, and ultimately, its perception by the human senses.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Pyrazine, 2,5-diethyl- | - |

| CAS Number | 13238-84-1 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 187.00 to 189.00 °C @ 760.00 mm Hg | [1] |

| Solubility | Soluble in alcohol; slightly soluble in water | [1] |

The Sensory Landscape: Organoleptic Profile of this compound

The true essence of this compound lies in its distinctive aroma and flavor. While many pyrazines contribute "roasty" and "toasted" notes, the diethyl substitution at the 2 and 5 positions imparts a specific and desirable character.

Olfactory and Gustatory Descriptors

The primary organoleptic characteristic of this compound is a pronounced nutty and hazelnut profile.[1] This makes it an invaluable tool for flavorists seeking to create or enhance nut-like flavors in a variety of applications. At varying concentrations and in different food matrices, its profile can evolve to include subtle nuances, contributing to a more complex and authentic sensory experience.

While specific sensory panel data for this compound is not as extensively published as for its methyl-substituted counterpart, the general descriptors for alkylpyrazines provide a useful framework. These often include earthy, roasted, and cocoa-like notes, which can be modulated by the specific alkyl groups present.[3][4]

Odor and Taste Thresholds

Natural Occurrence and Formation

Understanding where and how this compound is formed in nature provides crucial insights for its application in creating authentic flavors.

Presence in Food Systems

This compound has been identified as a volatile component in roasted coffee, including both Arabica and Robusta varieties.[7] The high temperatures employed during the coffee roasting process provide the ideal conditions for the Maillard reaction and subsequent pyrazine formation. Its presence, even if not fully quantified, suggests its contribution to the complex and beloved aroma of coffee.

The Maillard Reaction: The Genesis of Flavor

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[5][8] The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, and water activity), dictate the types and quantities of pyrazines formed.

The formation of alkylpyrazines generally involves the condensation of two α-aminocarbonyl intermediates. The structure of the resulting pyrazine is determined by the nature of these intermediates, which are in turn derived from the initial amino acid and sugar reactants.

Caption: Simplified Maillard Reaction Pathway to Pyrazines

Methodologies for Analysis and Characterization

The accurate identification and quantification of this compound in complex matrices require sophisticated analytical techniques. Gas chromatography coupled with various detectors is the cornerstone of pyrazine analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information for identification and sensitive detection for quantification.

A typical GC-MS workflow for pyrazine analysis involves sample preparation (e.g., solvent extraction, solid-phase microextraction), separation on a capillary column, and detection by the mass spectrometer.

Caption: GC-Olfactometry (GC-O) Experimental Workflow

Sensory-Directed Analysis: Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides invaluable chemical information, it does not directly measure the sensory impact of a compound. GC-Olfactometry (GC-O) bridges this gap by allowing a trained sensory panelist to smell the effluent from the gas chromatograph as it elutes.[9] This technique is instrumental in identifying which of the many volatile compounds in a sample are responsible for its characteristic aroma. For a compound like this compound, GC-O can confirm its contribution to the overall nutty and roasted aroma of a product.

Synthesis and Industrial Application

The demand for consistent and high-quality flavor ingredients has driven the development of synthetic routes to pyrazines.

Chemical Synthesis

The industrial synthesis of alkylpyrazines often involves the condensation of α-dicarbonyl compounds with diamines. For this compound, specific precursors and reaction conditions are required to ensure the desired substitution pattern and high purity. The choice of synthetic route is often dictated by factors such as cost, yield, and the purity of the final product.

Regulatory Status and Use in Flavors

In the United States, flavoring substances are evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel for their "Generally Recognized as Safe" (GRAS) status. While a specific FEMA number for this compound is not readily found in publicly available databases, many other alkylpyrazines are FEMA GRAS and are widely used in the food industry.[10] It is crucial for users to verify the current regulatory status of any flavor ingredient in the intended country of use.

Applications in Food and Pharmaceuticals

The unique organoleptic properties of this compound make it a valuable ingredient in a range of applications.

Food and Beverage Industry

The primary application of this compound is as a flavor ingredient in the food and beverage industry. Its nutty and hazelnut characteristics make it particularly well-suited for:

-

Nut-flavored products: Enhancing the flavor of artificial and natural nut products.

-

Baked goods: Contributing to the roasted and nutty notes in bread, cookies, and pastries.

-

Confectionery: Adding depth and complexity to chocolate and caramel flavors.

-

Savory products: Providing a roasted background note in sauces, gravies, and processed meats.

-

Coffee and cocoa: Augmenting the natural pyrazine profile of these beverages.

Pharmaceutical and Drug Development

In the pharmaceutical industry, taste and aroma are critical for patient compliance, especially for oral medications. Flavoring agents are often used to mask the unpleasant taste of active pharmaceutical ingredients (APIs). The potent and pleasant nutty profile of this compound could be utilized to improve the palatability of certain drug formulations. Furthermore, understanding the interactions between flavor molecules and APIs is an important area of research in drug development.

Future Perspectives and Research Directions

While the foundational organoleptic properties of this compound are established, there remain several avenues for future research. The determination of its precise odor and taste thresholds in various media would provide valuable quantitative data for flavorists. Further investigation into its natural occurrence in a wider range of food products could uncover new applications. Additionally, exploring the synergistic and antagonistic effects of this compound with other flavor compounds would enable the creation of more complex and nuanced flavor profiles. As the demand for natural and nature-identical flavors continues to grow, research into biotechnological production methods for pyrazines, including this compound, will also be an area of increasing interest.

Conclusion

This compound stands as a testament to the intricate relationship between chemical structure and sensory perception. Its distinct nutty and hazelnut organoleptic profile, born from the complexities of the Maillard reaction, offers a valuable tool for innovation in the food and pharmaceutical industries. A thorough understanding of its chemical properties, sensory characteristics, and analytical methodologies, as outlined in this guide, is paramount for any researcher or developer seeking to unlock the full potential of this potent flavor compound.

References

- ChemicalBook. (2023). 2,5-Dimethyl pyrazine: properties and applications. Retrieved from a relevant chemical supplier website.

-

The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

- The Chemistry of Comfort: Understanding 2,5-Dimethylpyrazine's Roasted Nutty Notes. (n.d.). Retrieved from a relevant flavor and fragrance industry blog or website.

- MDPI. (2022).

-

The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]

- Journal of Food Science. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.

- BenchChem. (2025). Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide.

-

FooDB. (2019). Showing Compound this compound (FDB015754). Retrieved from [Link]

- RIFM. (2023). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. Food and Chemical Toxicology.

- Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from a relevant flavor ingredient supplier website.

- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.

- ASM Journals. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.

- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.

- ResearchGate. (n.d.). Ten breath-by-breath intensity profiles for 2,5-dimethylpyrazine to....

- ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

- ACS Publications. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Retrieved from the Journal of Agricultural and Food Chemistry.

- MDPI. (2024). GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages. Foods.

- Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2,5-DIMETHYLPYRAZINE.

- ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

- PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. Applied and Environmental Microbiology.

- PMC. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.

- Flavor Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (3250-3325).

- MDPI. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules.

- Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.

-

The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine. Retrieved from [Link]

Sources

- 1. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]

- 2. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Showing Compound this compound (FDB015754) - FooDB [foodb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. femaflavor.org [femaflavor.org]

Technical Guide: Sensory Architecture and Application of 2,5-Diethylpyrazine

[1]

Executive Summary

This compound (CAS 13238-84-1) is a potent alkylpyrazine characterized by a distinctive "roasted hazelnut" and earthy aroma profile.[1][2] Unlike its more common dimethyl counterparts, the diethyl substitution pattern confers a lower odor detection threshold (ODT) and a more lipophilic character, making it a critical high-impact molecule for flavor masking in pharmaceutical formulations and authenticating roasted profiles in food chemistry.[1] This guide analyzes its physicochemical properties, formation kinetics via specific Maillard pathways (Ascorbic Acid/Glutamic Acid), and analytical quantification, providing a roadmap for its utilization in sensory science and drug development.[1]

Physicochemical Identity & Properties

To effectively utilize this compound, one must understand its fundamental stability and volatility markers.[1]

| Property | Specification | Relevance to Application |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 13238-84-1 | Regulatory identification |

| FLAVIS Number | 14.097 | EU Flavour Information System ID |

| Molecular Formula | C₈H₁₂N₂ | Stoichiometry for synthesis |

| Molecular Weight | 136.19 g/mol | Mass spectrometry target ion |

| LogP (Predicted) | ~2.5 - 2.9 | Lipophilicity; indicates high affinity for lipid bases and cell membranes |

| Boiling Point | ~180-182 °C | Thermal stability limit for processing |

Sensory Architecture

The sensory profile of this compound is defined by its extreme potency and specific qualitative descriptors. It functions as a "top note" in flavor stacks due to its volatility.[1]

Olfactory Descriptors[1][3][4]

-

Primary: Roasted hazelnut, deep nutty, earthy.

-

Secondary: Meaty, potato-skin, green (at high dilution).[1]

-

Nuance: Unlike trimethylpyrazine (which is often "dusty" or "musty"), this compound offers a cleaner, sweeter roasted character often associated with high-quality cocoa and coffee.[1]

Detection Thresholds (Psychophysics)

The compound exhibits an exceptionally low odor threshold, necessitating precise handling to avoid "flavor scalping" or overwhelming a formulation.[1]

| Medium | Detection Threshold (ODT) | Reference |

| Air | ~0.02 ppb (parts per billion) | Guadagni et al. (1972) |

| Water | 0.0017 - 0.074 ppb | Wagner et al. (1999) |

| Oil | Higher (due to lipophilicity) | Partition coefficient effect |

Technical Insight: The differential between air and water thresholds highlights the compound's hydrophobicity.[1] In aqueous pharmaceutical suspensions, the headspace concentration will be significantly higher than in oil-based softgels, affecting the perceived aroma intensity.

Mechanism of Formation: The Maillard Pathway

Understanding the formation of this compound allows for controlled synthesis or suppression during API processing.[1] While general Strecker degradation of amino acids is a common pathway for pyrazines, this compound has a specific genesis involving L-ascorbic acid and L-glutamic acid.[1]

Ascorbic Acid - Glutamic Acid Pathway

Research indicates that the ethyl groups are not solely derived from amino acid side chains but can result from the fragmentation of ascorbic acid degradation products reacting with ammonia released by glutamic acid.[1]

Pathway Description:

-

Degradation: L-Ascorbic acid thermally degrades into active carbonyl intermediates (e.g., acetol, butanedione).[1]

-

Ammonolysis: L-Glutamic acid undergoes deamination, releasing ammonia (

).[1] -

Condensation: Ammonia reacts with

-diketones or hydroxy-ketones to form -

Cyclization: Two

-amino carbonyl units condense to form a dihydropyrazine intermediate.[1] -

Oxidation: The intermediate oxidizes to form the stable aromatic this compound.[1]

Visualization of Formation Logic

The following diagram illustrates the critical reaction nodes required to generate this compound.

Caption: Figure 1: Specific Maillard reaction pathway deriving this compound from Ascorbic Acid and Glutamic Acid precursors.

Analytical Characterization Protocols

Accurate quantification in complex matrices (e.g., drug formulations or food extracts) requires robust separation techniques due to the presence of isomeric interferences (e.g., 2,6-diethylpyrazine, 2,3-diethylpyrazine).[1]

Extraction & Separation Workflow

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

-

Sample Prep: Equilibrate 5g of sample in a 20mL headspace vial at 45°C for 20 minutes.

-

Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1] This tri-phase fiber captures the wide volatility range of alkylpyrazines.[1]

-

Extraction: Expose fiber to headspace for 30 minutes at 45°C with agitation (250 rpm).

-

Desorption: Inject into GC inlet at 250°C (splitless mode) for 3 minutes.

-

Chromatography:

-

Column: Polar phase (e.g., DB-Wax or Supelcowax 10) is preferred to separate pyrazine isomers based on polarity rather than just boiling point.[1]

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: 40°C (3 min)

5°C/min

-

Identification Parameters[1][2][3][5][6]

-

Retention Index (RI): On a polar column (Wax), this compound typically elutes with an RI of approximately 1445 , distinct from 2,3-diethylpyrazine (RI ~1441).[1]

-

Mass Spectrum (EI, 70eV):

Caption: Figure 2: Analytical workflow for the isolation and specific identification of this compound.

Applications in Drug Development

While historically a flavorist's tool, this compound holds specific value in pharmaceutical development.[1]

Bitterness Masking

Many Active Pharmaceutical Ingredients (APIs) containing amine groups (e.g., alkaloids, antibiotics) exhibit intense bitterness.[1]

-

Mechanism: The "roasted/nutty" profile of this compound functions via cross-modal correspondence .[1] The olfactory signal of "roasted" prepares the brain for a savory/fatty taste, which cognitively suppresses the perception of sharp bitterness.[1]

-

Usage Level: Due to its low threshold (0.0017 ppb in water), it can be used at trace levels (<1 ppm) to mask bitterness without imparting a distinct "food" flavor, effectively neutralizing the negative sensory attributes of the API.[1]

Antimicrobial Properties

Emerging research suggests alkylpyrazines possess antimicrobial activity.[1][3]

References

-

Guadagni, D. G., Buttery, R. G., & Turnbaugh, J. G. (1972). Odor thresholds and similarity ratings of some potato chip components. Journal of the Science of Food and Agriculture. Link[1]

-

Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure-odour-activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A. Link[1]

-

Yu, A. N., Tan, Z. W., & Wang, F. S. (2012). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. Food Chemistry. Link

-

European Food Safety Authority (EFSA). (2013).[1] Scientific Opinion on Flavouring Group Evaluation 17, Revision 4 (FGE.17Rev4): Pyrazine derivatives from chemical groups 24 and 30. EFSA Journal.[1] Link[1]

-

Maga, J. A. (1982).[1] Pyrazines in foods: an update. Critical Reviews in Food Science and Nutrition. Link[1]

Technical Monograph: 2,5-Diethylpyrazine (2,5-DEP)

Executive Directive

This monograph provides a rigorous technical analysis of 2,5-diethylpyrazine (2,5-DEP) , a potent alkylpyrazine often overshadowed by its dimethyl analog.[1] While 2,5-DEP is widely recognized for its "roasted hazelnut" and "earthy" sensory profile in the flavor industry, its significance extends into metabolic tracing and potential toxicity.

Critical Insight: Unlike the generally benign profile of lower alkylpyrazines, 2,5-DEP has been identified as a major constituent (64-69%) of Talisia esculenta seeds, which have been linked to acute hepatotoxicity in cattle. This necessitates a stricter safety protocol compared to 2,5-dimethylpyrazine (2,5-DMP).[1] This guide bridges the gap between its organoleptic utility and its biological implications, providing a self-validating synthesis protocol and precise analytical standards.[1]

Chemical Architecture & Regulatory Profile[1]

2,5-DEP is a symmetrical heteroaromatic compound.[1] Its lipophilicity and volatility allow it to cross biological membranes rapidly, making it a potent olfactory trigger and a bioavailable metabolic intermediate.

Physicochemical Properties[1]

| Property | Value | Technical Note |

| CAS Number | 13238-84-1 | Distinct from 2,5-DMP (123-32-0) |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.20 g/mol | |

| Boiling Point | 188–189 °C | High retention in thermal processing |

| LogP | ~2.3 (Predicted) | Moderate lipophilicity; crosses BBB |

| Odor Threshold | ~6–10 ppb (Water) | Potent "Nutty/Hazelnut" character |

| Regulatory (EU) | FL No.[1] 14.097 | Listed in EU Register of Flavouring Substances |

| Safety Limit | 0.003 mg/L | NSF/ANSI 60 Maximum Use Level (Drinking Water) |

Regulatory Alert: While 2,5-dimethylpyrazine is FEMA 3272, This compound does not share this specific FEMA number. It is regulated under EU Flavouring laws and has strict limits in water treatment chemicals (NSF/ANSI 60), reflecting a higher scrutiny profile.

Synthesis & Production Logic

Mechanistic Pathway: The Alpha-Amino Ketone Condensation

The most robust laboratory synthesis of 2,5-DEP mimics the biological Strecker degradation.[1] It relies on the self-condensation of 1-amino-2-butanone .[1] Unlike the reaction of diamines with diketones (which yields 2,3-isomers), the self-condensation of alpha-amino ketones selectively yields the 2,5-substitution pattern.[1]

Pathway Visualization

The following diagram illustrates the dimerization logic, moving from the precursor amino ketone to the dihydropyrazine intermediate, followed by oxidative aromatization.

Caption: Self-condensation mechanism of 1-amino-2-butanone yielding this compound.

Experimental Protocol: Biomimetic Synthesis

Objective: Synthesize high-purity 2,5-DEP (approx. 500 mg) for analytical standardization.

Reagents:

-

1-Amino-2-butanone hydrochloride (Precursor)[1]

-

Sodium hydroxide (NaOH), 2M solution

-

Methanol (Solvent)[1]

-

Oxygen (Atmospheric or bubbled)[1]

Step-by-Step Methodology:

-

Neutralization: Dissolve 10 mmol of 1-amino-2-butanone HCl in 20 mL of methanol at 0°C. Slowly add 10 mmol of NaOH (2M) to liberate the free amine.[1] Why: The free amine is unstable and highly reactive; it must be generated in situ.

-

Condensation: Allow the solution to warm to room temperature and stir for 4 hours. The solution will darken as the dihydropyrazine forms via Schiff base dimerization.

-

Oxidation: Bubble a gentle stream of air or oxygen through the solution for 2 hours. Why: The intermediate dihydropyrazine is not aromatic. Oxidation is required to form the stable pyrazine ring.[1]

-

Extraction: Evaporate methanol under reduced pressure. Resuspend the residue in 10 mL water and extract 3x with dichloromethane (DCM).

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

Validation:

-

Target Yield: 40–60%

-

Appearance: Colorless to pale yellow liquid.[2]

-

Odor: Intense roasted nut aroma (detectable even in trace amounts).

Biological Interface & Safety Profile

Toxicology: The Talisia Warning

While alkylpyrazines are generally GRAS, 2,5-DEP presents a specific toxicological signal. Research on Talisia esculenta (pitomba) seeds identified 2,5-DEP as the major volatile component (up to 69%).[1][3] Ingestion of these seeds has been causally linked to acute toxic hepatopathy in cattle.

-

Mechanism: Likely metabolic activation of the ethyl side chain.

-

Metabolism: Alkylpyrazines undergo hepatic oxidation. The ethyl group is oxidized to the corresponding carboxylic acid or hydroxylated intermediate. High concentrations may overwhelm glutathione conjugation pathways, leading to hepatocellular necrosis.

NSF/ANSI 60 Standard

For drinking water treatment chemicals, 2,5-DEP has an assigned Maximum Contaminant Level (MCL) of 0.003 mg/L .[4] This is significantly lower than thresholds for many common solvents, highlighting its potency and the need for strict control in industrial effluents.

Analytical Characterization

To detect 2,5-DEP in complex matrices (biological fluids or food extracts), use the following GC-MS parameters.

GC-MS Method Parameters

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Why: Pyrazines are basic and polar; non-polar columns often result in peak tailing.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Injection: Splitless (1 µL) at 250°C.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 5°C/min to 230°C.

-

Hold 5 min.

-

-

MS Detection: Electron Impact (EI), 70 eV.

-

SIM Mode Targets:

-

Quantifier Ion: m/z 136 (Molecular Ion, M+)

-

Qualifier Ions: m/z 108 (Loss of ethylene, M - C₂H₄), m/z 135 (M - H).[1]

-

Self-Validation Check: The retention index (RI) on a Wax column should be approximately 1530–1550 .[1] If the RI deviates significantly, suspect the 2,3-diethyl isomer (formed via diketone condensation) or the 2,6-isomer.[1]

References

-

European Commission. (2002).[1] Register of Flavouring Substances. FL No.[1][5] 14.097.[1][6]

-

NSF International. (2016).[1][4] NSF/ANSI 60: Drinking Water Treatment Chemicals - Health Effects.[1]

-

Pinto, F. C. L., et al. (2011). Acute hepatotoxicity in cattle caused by ingestion of Talisia esculenta seeds. Toxicon. (Identifying 2,5-DEP as the major volatile component).[1]

-

Adams, T. B., et al. (2002).[7] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. (General alkylpyrazine safety context).

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Mechanisms of pyrazine formation).

Sources

- 1. faolex.fao.org [faolex.fao.org]

- 2. Food safety and quality: details [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]

- 5. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. femaflavor.org [femaflavor.org]

The Evolution of 2,5-Diethylpyrazine: From Maillard Byproduct to Fine Chemical

Executive Summary & Chemical Identity

2,5-Diethylpyrazine (2,5-DEP) represents a critical junction between organoleptic chemistry and heterocyclic pharmaceutical synthesis. While often overshadowed by its methylated cousin (2,5-dimethylpyrazine), 2,5-DEP possesses a lower odor threshold and a distinct "earthy/potato" profile that makes it indispensable in flavor modulation.

From a drug development perspective, the 2,5-dialkylpyrazine core acts as a privileged scaffold. Its lipophilicity (LogP ~1.7) and rigid planar geometry allow it to serve as a bioisostere for phenyl rings in kinase inhibitors and antitubercular agents. This guide explores the historical isolation, synthetic evolution, and mechanistic formation of this compound.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 13238-84-1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.20 g/mol |

| Odor Threshold | ~0.01 ppm (Water) |

| Key Organoleptics | Roasted nut, baked potato, earthy, galbanum-like nuances |

| LogP | 1.71 (Experimental) |

Historical Genesis: The Analytical Revolution

The history of 2,5-DEP is not defined by a single "eureka" moment in a 19th-century flask, but rather by the instrumentation revolution of the 1960s .

The "Stoehr" Era (Late 1800s)

While the pyrazine ring system was characterized by chemists like Stoehr and Wolff in the late 19th century, early synthesis focused on simple methylated derivatives. The synthesis of ethyl-substituted pyrazines was synthetically challenging due to the lack of commercially available C4-amino ketone precursors.

The GC-MS Unlocking (1960s-1970s)

The true discovery of 2,5-DEP occurred during the "Golden Age of Flavor Chemistry."

-

1965-1970: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) allowed scientists to peer into the complex "aroma complexes" of roasted foods.

-

The Potato Chip Breakthrough: Researchers analyzing the volatile fraction of potato chips and roasted peanuts identified a homologous series of alkylpyrazines. Unlike the ubiquitous 2,5-dimethylpyrazine (derived from alanine), this compound was identified as a trace congener responsible for the "deep" earthy notes that simple methyl-pyrazines could not replicate.

-

Validation: Its structure was confirmed not just by MS fragmentation (Molecular Ion m/z 136), but by independent synthesis using the Gutknecht method to match retention indices.

Synthetic Evolution: The Technical Core

For the researcher, accessing high-purity 2,5-DEP requires choosing between the classic laboratory scale (Gutknecht) and modern industrial catalytic routes.

A. The Gutknecht Pyrazine Synthesis (Laboratory Standard)

The most reliable route for generating symmetric 2,5-dialkylpyrazines is the self-condensation of

Mechanism:

-

Precursor Formation: 1-Amino-2-butanone is generated (usually in situ from the reduction of an oximino-ketone).

-

Dimerization: Two molecules of the amino ketone undergo head-to-tail condensation to form a dihydropyrazine.

-

Oxidation: Spontaneous or chemically induced oxidation (using

or air) yields the aromatic pyrazine.

Figure 1: The Gutknecht pathway for regiospecific synthesis of this compound.

B. Industrial Catalytic Cyclization

For kilogram-scale production, the pharmaceutical and flavor industries utilize vapor-phase catalysis.

-

Feedstock: 1-Amino-2-butanol (more stable than the ketone).

-

Catalyst: Copper chromite or specialized dehydrogenation catalysts.

-

Conditions: 250°C - 300°C.

-